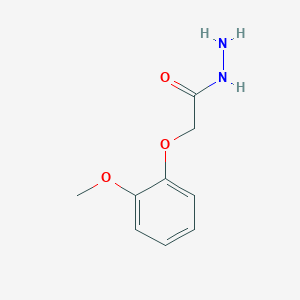

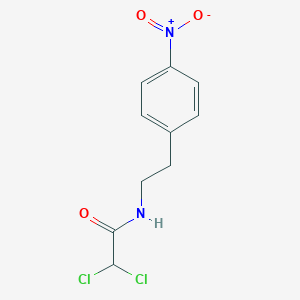

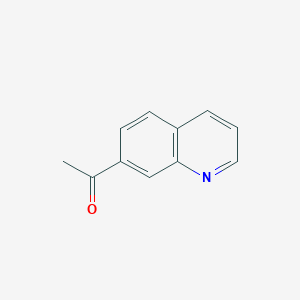

1-(Quinolin-7-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

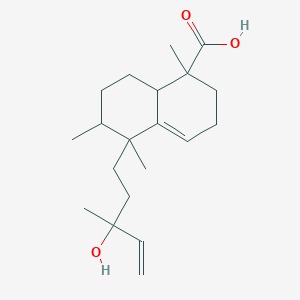

1-(Quinolin-7-yl)ethanone is a useful research chemical used in the stereoselective preparation of benzoxazolylhydrazones via condensation of hydrazinobenzoxazoles with heteroaryl ketones . It has a linear formula of C11H9NO .

Synthesis Analysis

Quinoline derivatives are synthesized through various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular weight of 1-(Quinolin-7-yl)ethanone is 171.20 .Chemical Reactions Analysis

Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

1-(Quinolin-7-yl)ethanone has a melting point of 76-78°C .Applications De Recherche Scientifique

Medicinal Chemistry

Quinoline, the core structure of “1-(Quinolin-7-yl)ethanone”, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It’s an essential segment of both natural and synthetic compounds .

Industrial Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Anticancer Activity

Quinoline derivatives have shown potential anticancer activities . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Antioxidant Activity

Quinoline derivatives have also demonstrated antioxidant activities . This makes them valuable in the development of drugs that combat oxidative stress-related diseases .

Anti-Inflammatory Activity

Quinoline-based compounds have been found to exhibit anti-inflammatory properties . This makes them potential candidates for the development of anti-inflammatory drugs .

Antimalarial Activity

Quinoline and its derivatives have shown anti-plasmodial activities , making them significant in the research and development of antimalarial drugs .

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activities . This opens up new avenues for the development of treatments for COVID-19 .

Antituberculosis Activity

Quinoline-based compounds have demonstrated antituberculosis activities . This makes them valuable in the research and development of drugs to combat tuberculosis .

Mécanisme D'action

Target of Action

Quinoline-based compounds are known to interact with a variety of biological targets due to their prevalence in natural products and pharmacologically useful compounds .

Mode of Action

Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinoline and its derivatives are known to influence a wide range of biological and pharmacological activities .

Pharmacokinetics

The pharmacokinetics of quinoline derivatives can vary widely depending on their specific chemical structure .

Result of Action

Quinoline derivatives are known to have a broad range of biological activities, which can result in various cellular effects .

Action Environment

The activity of quinoline derivatives can be influenced by various factors, including ph, temperature, and the presence of other molecules .

Safety and Hazards

It is recommended to avoid breathing mist, gas, or vapors of 1-(Quinolin-7-yl)ethanone. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future direction of 1-(Quinolin-7-yl)ethanone could be in the development of new molecules containing this nucleus for various therapeutic applications .

Propriétés

IUPAC Name |

1-quinolin-7-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJFYBIYSURMOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC=N2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.